molecular formula C17H18N2OS B7583333 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone

1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone

Cat. No. B7583333
M. Wt: 298.4 g/mol
InChI Key: LBAKBEQTLQSSEO-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone, also known as MBE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MBE belongs to the family of benzothiazinones, which have been reported to exhibit various biological activities, including antimicrobial, antitubercular, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in the growth and survival of microorganisms and cancer cells. 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to inhibit the activity of enoyl-acyl carrier protein reductase (InhA), an enzyme involved in the biosynthesis of mycolic acid in M. tuberculosis. In cancer cells, 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been reported to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to have minimal toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition to its antimicrobial and anticancer properties, 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has also been reported to exhibit anti-inflammatory and antioxidant activities. These properties may contribute to the potential therapeutic benefits of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone in various disease conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone in lab experiments include its ease of synthesis, low toxicity towards mammalian cells, and broad-spectrum activity against microorganisms and cancer cells. However, the limitations of using 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone.

Future Directions

There are several future directions for the research and development of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone. One area of interest is the optimization of the synthesis method to improve the yield and purity of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone. Another area of interest is the investigation of the pharmacokinetic properties of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone, including its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone in various disease conditions, including tuberculosis and cancer.

Synthesis Methods

1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone can be synthesized through a multi-step process using readily available starting materials. The synthesis involves the condensation of 2-aminothiophenol and 3-acetyl-6-methylpyridine to form the intermediate, which is then subjected to cyclization and further functionalization to yield 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone. The synthesis of 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been reported in several scientific publications, and the compound can be obtained in good yields with high purity.

Scientific Research Applications

1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been investigated for its potential therapeutic applications in various scientific fields. In the field of antimicrobial research, 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has been shown to exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has also been reported to have potent antitubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Additionally, 1-(2-Methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

1-(2-methyl-2,3-dihydro-1,4-benzothiazin-4-yl)-2-(6-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-7-8-14(10-18-12)9-17(20)19-11-13(2)21-16-6-4-3-5-15(16)19/h3-8,10,13H,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAKBEQTLQSSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2S1)C(=O)CC3=CN=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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